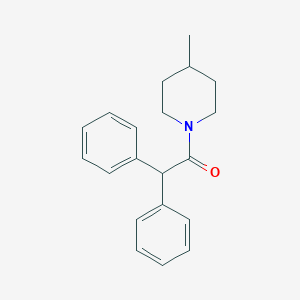![molecular formula C20H17ClN2O4 B239718 N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B239718.png)
N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide, also known as CMF-019, is a novel small molecule that has gained significant attention in recent years due to its potential therapeutic applications. CMF-019 belongs to the class of furamide derivatives, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Mecanismo De Acción
The exact mechanism of action of N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide is not fully understood, but it is believed to involve multiple signaling pathways. In cancer cells, N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide induces cell cycle arrest at the G2/M phase by inhibiting the activity of cyclin-dependent kinases (CDKs) and downregulating the expression of cyclin B1. It also activates the intrinsic apoptotic pathway by upregulating the expression of pro-apoptotic proteins, such as Bax and caspase-3, and downregulating the expression of anti-apoptotic proteins, such as Bcl-2. In inflammation, N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide inhibits the activation of nuclear factor-kappa B (NF-kB) and mitogen-activated protein kinases (MAPKs), which are key regulators of pro-inflammatory gene expression. It also suppresses the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of inflammation. In viral infections, N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide inhibits viral replication by targeting various viral proteins, such as reverse transcriptase, neuraminidase, and protease.
Biochemical and Physiological Effects:
N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to exhibit various biochemical and physiological effects, depending on the disease condition and experimental model. In cancer cells, N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide induces cell cycle arrest, apoptosis, and anti-angiogenic effects. It also inhibits the migration and invasion of cancer cells, which are essential for tumor metastasis. In inflammation, N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide suppresses the production of pro-inflammatory cytokines and chemokines, and reduces the infiltration of immune cells into the inflamed tissues. It also inhibits the activation of pro-inflammatory signaling pathways, such as NF-kB and MAPKs. In viral infections, N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide inhibits viral replication and reduces the viral load in infected cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide has several advantages and limitations for lab experiments. One of the major advantages is its broad-spectrum activity against various disease conditions, which makes it a promising candidate for drug development. It also exhibits good bioavailability and pharmacokinetic properties, which are essential for drug efficacy. However, N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide has some limitations, such as its low solubility in water and its potential toxicity at high doses. It also requires further optimization for its pharmacological properties, such as selectivity, potency, and stability.
Direcciones Futuras
There are several future directions for the research on N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide. One of the important directions is to investigate its potential therapeutic applications in other disease conditions, such as neurodegenerative diseases, cardiovascular diseases, and metabolic disorders. Another direction is to optimize its pharmacological properties, such as selectivity, potency, and stability, for better drug efficacy and safety. Furthermore, the development of novel drug delivery systems, such as nanoparticles and liposomes, may enhance the bioavailability and targeting of N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide to the diseased tissues. Finally, the identification of its molecular targets and signaling pathways may provide new insights into its mechanism of action and facilitate the development of new drugs with improved efficacy and safety.
Métodos De Síntesis
The synthesis of N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide involves the reaction of 2-chloro-4-methylbenzoic acid with 4-amino-3-methoxyphenol in the presence of a coupling agent, followed by the condensation with furan-2-carboxylic acid. The final product is obtained after purification by column chromatography and recrystallization. The purity and identity of the compound are confirmed by various spectroscopic techniques, including NMR, IR, and MS.
Aplicaciones Científicas De Investigación
N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, inflammation, and viral infections. In cancer research, N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits anti-angiogenic effects by inhibiting the formation of new blood vessels, which are essential for tumor growth and metastasis. In inflammation research, N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide has been reported to suppress the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. In viral infections, N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to inhibit the replication of several viruses, including HIV-1, influenza A virus, and hepatitis C virus.
Propiedades
Nombre del producto |
N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide |
|---|---|
Fórmula molecular |
C20H17ClN2O4 |
Peso molecular |
384.8 g/mol |
Nombre IUPAC |
N-[3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H17ClN2O4/c1-12-5-7-14(15(21)10-12)19(24)23-16-11-13(6-8-17(16)26-2)22-20(25)18-4-3-9-27-18/h3-11H,1-2H3,(H,22,25)(H,23,24) |
Clave InChI |
LMUUBKYUVVMUQD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC)Cl |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,4-Dimethylphenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B239637.png)


![Methyl 3-[(2-ethylbutanoyl)amino]-2-thiophenecarboxylate](/img/structure/B239644.png)



![N-(3,5-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B239664.png)

![3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide](/img/structure/B239666.png)

![3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B239676.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-furamide](/img/structure/B239677.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide](/img/structure/B239678.png)